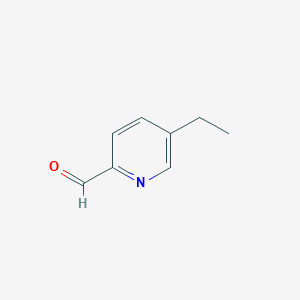

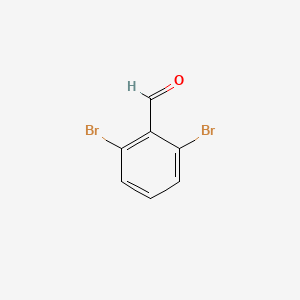

5-Ethylpyridine-2-carbaldehyde

概要

説明

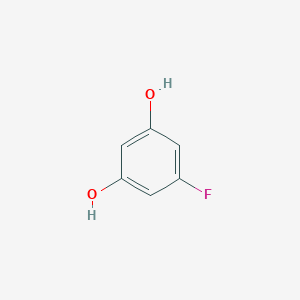

5-Ethylpyridine-2-carbaldehyde is a compound that can be inferred to have a pyridine ring with an ethyl group and an aldehyde functional group attached to it. While the papers provided do not directly discuss 5-Ethylpyridine-2-carbaldehyde, they do provide insights into similar compounds and their chemistry, which can be used to infer some aspects of the synthesis, structure, and reactivity of 5-Ethylpyridine-2-carbaldehyde.

Synthesis Analysis

Molecular Structure Analysis

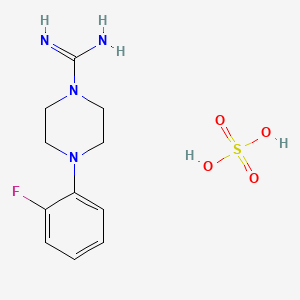

The molecular structure of 5-Ethylpyridine-2-carbaldehyde is not directly discussed in the provided papers. However, the structure of similar compounds, such as the palladium(II) complex of 5-hydroxypyridine-2-carbaldehyde N(4)-ethylthiosemicarbazone, indicates coordination through nitrogen and sulfur atoms . This suggests that in 5-Ethylpyridine-2-carbaldehyde, the pyridyl nitrogen and the aldehyde oxygen could be key sites for chemical reactivity and possibly coordination with metals.

Chemical Reactions Analysis

The chemical reactions of compounds similar to 5-Ethylpyridine-2-carbaldehyde involve coordination with metals and cyclocondensation reactions. The palladium(II) complex formation involves coordination with the pyridyl nitrogen, imine nitrogen, and thiolato sulfur atoms . The cyclocondensation of 2,2'-bipyridine-5,5'-dicarbaldehyde with trans-1,2-diaminocyclohexane to form a macrocyclic Schiff base indicates that aldehyde groups on pyridine rings are reactive towards amine groups to form Schiff bases. This reactivity could be expected for 5-Ethylpyridine-2-carbaldehyde as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Ethylpyridine-2-carbaldehyde can be hypothesized based on the properties of structurally related compounds. The solubility, melting point, and boiling point would be influenced by the presence of the aldehyde and ethyl groups. The aldehyde group would likely increase the reactivity of the compound towards nucleophiles, and the ethyl group could confer some lipophilicity. The electronic properties of the pyridine ring, such as its ability to act as a ligand in coordination complexes, could also be significant .

科学的研究の応用

1. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation

- Application Summary: This research explores the use of CO2 as a chemical building block via enzymatic fixation. The production of pyrrole-2-carbaldehyde from pyrrole was achieved using Pseudomonas aeruginosa HudA/PA0254 in combination with Segniliparus rotundus CAR .

- Methods and Procedures: The approach involves the coupling of a UbiD-type decarboxylase with carboxylic acid reductase to yield the corresponding aldehyde product at near ambient CO2 .

- Results and Outcomes: This research confirms that the varied substrate range of the respective UbiD and CAR enzymes can be harnessed in distinct combinations to support the production of a wide range of aldehydes via enzymatic CO2 fixation .

2. Synthesis of 2-Methyl-5-Ethylpyridine

- Application Summary: This research presents a novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) .

- Methods and Procedures: The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution. Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .

- Results and Outcomes: By using a Design of Experiments (DoE) approach, the temperature and concentration of reactants and the promoter were identified as the most important parameters influencing the course of the reaction .

3. Production of BODIPY Family of Fluorescent Dyes

- Application Summary: Pyrrole-2-carbaldehyde, a compound similar to 5-Ethylpyridine-2-carbaldehyde, has been utilized in the production of the BODIPY family of fluorescent dyes .

- Results and Outcomes: The production of BODIPY dyes contributes to the field of fluorescence microscopy, where these dyes are used as markers due to their high fluorescence quantum yield .

4. Purification of Palladium from Aqueous Solutions

- Application Summary: Thiophene-2-carbaldehyde, another compound similar to 5-Ethylpyridine-2-carbaldehyde, has been used in the purification of palladium from aqueous solutions .

- Results and Outcomes: The use of thiophene-2-carbaldehyde in the purification of palladium contributes to the field of environmental chemistry, particularly in the context of metal recovery and recycling .

5. Production of Nicotinic Acid and Nicotinamide

- Application Summary: 2-Methyl-5-ethylpyridine (MEP), a compound similar to 5-Ethylpyridine-2-carbaldehyde, is used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP .

- Methods and Procedures: The industrial production of MEP takes place via the so-called Chichibabin reaction, the condensation of aldehydes in the presence of ammonia .

- Results and Outcomes: The yield to MEP of this reaction is about 70%, with the simultaneous production of small amounts of other pyridine bases (mainly 2- and 4-picoline) .

6. Production of Resins

- Application Summary: 2-Methyl-5-ethylpyridine (MEP) is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .

- Results and Outcomes: The use of MEP in the production of resins contributes to the field of industrial chemistry, particularly in the context of material production .

将来の方向性

特性

IUPAC Name |

5-ethylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-7-3-4-8(6-10)9-5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUYLXOFOVDYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508934 | |

| Record name | 5-Ethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylpyridine-2-carbaldehyde | |

CAS RN |

21913-84-8 | |

| Record name | 5-Ethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)

![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)